1-[1-(Aminomethyl)cyclooctyl]ethan-1-ol is a chemical compound characterized by its unique structural configuration, which includes a cyclooctyl group and an amino alcohol functional group. The compound has the molecular formula and a molecular weight of approximately 185.31 g/mol. It is classified as an organic compound, specifically an amino alcohol, which suggests potential applications in medicinal chemistry and materials science due to its ability to participate in various chemical reactions.
The synthesis of 1-[1-(Aminomethyl)cyclooctyl]ethan-1-ol can be accomplished through several methods, typically involving the reaction of cyclooctyl derivatives with appropriate amine and alcohol precursors. One common synthetic route involves the following steps:
The reaction conditions may vary based on the specific reagents used, but typical conditions include:
The molecular structure of 1-[1-(Aminomethyl)cyclooctyl]ethan-1-ol can be represented using various chemical notation systems:
InChI=1S/C11H23NO/c1-10(2)12-9-8-7-6-5-4-3/h4-10,12H2,1-2H3CC(C)NCC1(CCCCCC1)CThis structure reveals a branched chain with both amine and alcohol functional groups attached to a cyclooctane ring.
The compound's molecular weight is 185.31 g/mol, and its boiling point remains unspecified in available literature, indicating that it may require further experimental determination.
1-[1-(Aminomethyl)cyclooctyl]ethan-1-ol can participate in various chemical reactions typical for amino alcohols:
The reactivity of this compound is influenced by steric factors due to the bulky cyclooctyl group, which may affect its ability to undergo certain reactions compared to smaller cyclic amines.
The mechanism of action for 1-[1-(Aminomethyl)cyclooctyl]ethan-1-ol primarily revolves around its interactions as an amino alcohol. In biological systems, compounds with similar structures often act as enzyme inhibitors or modulators due to their ability to form hydrogen bonds and interact with active sites on enzymes or receptors.
Relevant data on melting point, boiling point, and specific heat capacity are not readily available and may require experimental determination.
1-[1-(Aminomethyl)cyclooctyl]ethan-1-ol has potential applications in various scientific fields:
CAS No.: 490-10-8
CAS No.: 75-04-7
CAS No.:
CAS No.: 37734-05-7